molecular formula C18H16Cl2N2O3 B11177051 N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11177051
M. Wt: 379.2 g/mol
InChI Key: OXOZFJKNDYLPHF-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound characterized by its complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s unique arrangement of functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is attached through an electrophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-N’-[(4-methoxyphenyl)acetyl]thiourea
  • (2,3-dichlorophenyl)(4-methoxyphenyl)methanamine
  • 2-[(2,3-dichlorophenyl)amino]-N-(4-methoxyphenyl)acetamide

Uniqueness

N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16Cl2N2O3/c1-25-13-7-5-12(6-8-13)22-10-11(9-16(22)23)18(24)21-15-4-2-3-14(19)17(15)20/h2-8,11H,9-10H2,1H3,(H,21,24)

InChI Key

OXOZFJKNDYLPHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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